[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine
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Description
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
Biased Agonists and Antidepressant Activity
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as biased agonists of serotonin 5-HT1A receptors, have been identified for their potential antidepressant-like activity. These derivatives demonstrate significant selectivity and potent antidepressant-like effects, suggesting the potential therapeutic applications of benzofuran derivatives in treating depression (Sniecikowska et al., 2019).
Novel Synthesis Approaches
Research on novel synthesis methods towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives provides valuable insights into the chemical properties and potential applications of these compounds in creating various substituted derivatives for further study and application (Schlosser et al., 2015).
Catalytic and Inhibitory Properties
Benzofuran derivatives have been explored for their catalytic properties and inhibition capabilities, such as in the context of antimicrobial activities. These studies reveal the potential for benzofuran compounds to act as effective agents in various biochemical processes and therapeutic applications (Koca et al., 2005).
Anticholinesterase and Neuroprotective Effects
Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown potent anticholinesterase activity. These findings indicate the potential of benzofuran derivatives in the development of treatments for neurodegenerative diseases, such as Alzheimer's, by targeting cholinesterase enzymes (Luo et al., 2005).
properties
IUPAC Name |
[(2R,3S)-5-fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,14-15H,9,17H2/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZZDMAYLFRBS-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC3=C2C=C(C=C3)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC3=C2C=C(C=C3)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine |
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